molecular formula C16H16N2O2 B1662547 beta-Ccb CAS No. 84454-35-3

beta-Ccb

Cat. No.: B1662547
CAS No.: 84454-35-3
M. Wt: 268.31 g/mol
InChI Key: WGNGIELOOKACSB-UHFFFAOYSA-N
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Description

An endogenous proconvulsant and anxiogenic benzodiazepine receptor ligand.

Mechanism of Action

Target of Action

Beta-Ccb, a combination of beta-blockers and calcium channel blockers (CCBs), primarily targets the beta-adrenergic receptors and L-type calcium channels in the human cardiovascular system . Beta-adrenergic receptors are found in the heart muscle and kidneys, while L-type calcium channels are located on vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of calcium influx and the sympathetic nervous system. In vascular smooth muscle and cardiac myocytes, calcium influx stimulates muscle contraction. Calcium influx in nodal tissue plays an important role in pacemaker currents and in phase 0 of action potentials . By blocking calcium entry into the cell, CCBs cause vascular smooth muscle relaxation (vasodilation), decreased myocardial force generation (negative inotropy; decreased contractility), decreased heart rate (negative chronotropy), and decreased conduction velocity (negative dromotropy), particularly at the atrioventricular node .

Result of Action

The molecular and cellular effects of this compound’s action include decreased heart rate, contractility, and atrioventricular conduction due to the action of beta-blockers . CCBs cause vascular smooth muscle relaxation (vasodilation), decreased myocardial force generation (negative inotropy; decreased contractility), decreased heart rate (negative chronotropy), and decreased conduction velocity (negative dromotropy), particularly at the atrioventricular node .

Biological Activity

Beta-Ccb, a compound belonging to the class of beta-blockers, has been extensively studied for its biological activity, particularly in cardiovascular health. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is known for its role in blocking beta-adrenergic receptors, which are critical in regulating heart rate and blood pressure. The compound is utilized primarily in treating hypertension, heart failure, and other cardiovascular conditions. Its mechanism involves inhibiting the effects of catecholamines like adrenaline on the heart and vascular system.

This compound works by:

  • Blocking Beta-Adrenergic Receptors : This action reduces heart rate and myocardial contractility, leading to decreased oxygen demand.
  • Inhibiting cAMP Production : By blocking beta receptors, this compound reduces cyclic AMP levels, which are essential for various cellular signaling pathways.
  • Calcium Channel Modulation : Recent studies indicate that beta-blockers can augment L-type calcium channel (LTCC) activity through selective signaling pathways, enhancing calcium influx in cardiac myocytes .

Cardiovascular Outcomes

A retrospective study compared the outcomes of patients receiving beta-blocker (BB) and calcium channel blocker (CCB) dual therapy versus other therapies. The findings showed that the BB + CCB combination significantly reduced the risk of major adverse cardiovascular events (MACE), including non-fatal stroke and chronic heart failure (CHF) .

OutcomeBB + CCB GroupOther Therapies GroupHazard Ratio (HR)
MACE13.7%14.7%0.85
Non-fatal Stroke9.5%9.9%0.89
Non-fatal CHF3.6%4.65%0.74

Case Studies

  • Study on Heart Rate Control : In an emergency department study involving patients with atrial fibrillation, it was found that beta-blockers provided effective rate control compared to CCBs, with a success rate of 70.9% for BBs versus 66.1% for CCBs .
  • Acute Myocardial Infarction Registry : An analysis of over 10,000 patients indicated that CCB therapy did not increase adverse cardiovascular events compared to BB therapy in patients after acute myocardial infarction with preserved left ventricular ejection fraction .

Biased Ligands and New Findings

Recent research has identified biased ligands that preferentially activate β-arrestin pathways over G protein signaling pathways associated with beta receptors. This suggests potential therapeutic strategies that could minimize side effects while maximizing beneficial effects on cardiac function .

Properties

IUPAC Name

butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGIELOOKACSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233426
Record name N-Butyl beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84454-35-3
Record name Butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84454-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl beta-carboline-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084454353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 17 (2.1 g, 10 mmol), NaOH (0.8 g, 20 mmol), n-butanol (100 ml) and thionyl chloride (5 ml) were added into a 250 ml round-bottom flask. The mixture was refluxed for 6 h. Excessive n-butanol was then removed in reduced pressure. The residues were dissolved in water followed by the addition of ethyl acetate. While being stirred, the mixture was adjusted to pH 8 with NaHCO3 solution. The organic layer was isolated. The aqueous phase was extracted with ethyl acetate. The organic phases were combined, washed with water and brine, dried over anhydrous sodium sulfate, decolorized with activated carbon and concentrated in vacuum. The residues were dissolved in ethyl acetate, and purified by silica gel column chromatography with ethyl acetate as the eluent, the recrystallized with ethyl ether/petroleum ether (2:5) to afford white needle crystals (1.8 g, 67%), and mp 211-212° C. (reference [1]: 210-211° C.).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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